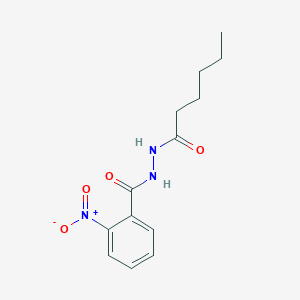

N'-hexanoyl-2-nitrobenzohydrazide

Description

N'-Hexanoyl-2-nitrobenzohydrazide is a synthetic hydrazide derivative characterized by a benzohydrazide backbone substituted with a nitro group at the 2-position of the benzene ring and a hexanoyl (six-carbon acyl) chain at the hydrazide nitrogen. Its molecular formula is C₁₃H₁₇N₃O₄, with a molecular weight of 279.3 g/mol. The hexanoyl chain imparts significant hydrophobicity, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

N'-hexanoyl-2-nitrobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-2-3-4-9-12(17)14-15-13(18)10-7-5-6-8-11(10)16(19)20/h5-8H,2-4,9H2,1H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIJTHIOQLEZLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NNC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hexanoyl-2-nitrobenzohydrazide typically involves the reaction of 2-nitrobenzohydrazide with hexanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for N’-hexanoyl-2-nitrobenzohydrazide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-hexanoyl-2-nitrobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The hexanoyl group can be hydrolyzed to form the corresponding carboxylic acid and hydrazide.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Hydrolysis: Aqueous sodium hydroxide solution.

Major Products Formed

Reduction: 2-amino-N’-hexanoylbenzohydrazide.

Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Hydrolysis: Hexanoic acid and 2-nitrobenzohydrazide.

Scientific Research Applications

N’-hexanoyl-2-nitrobenzohydrazide has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other benzohydrazide derivatives.

Biology: It has been studied for its potential antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of N’-hexanoyl-2-nitrobenzohydrazide involves its interaction with specific molecular targets. For example, its antibacterial activity is believed to result from its ability to inhibit the synthesis of bacterial cell walls. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and inhibiting the activity of certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

N'-Acetyl-2-nitrobenzohydrazide (CAS 96134-73-5)

- Molecular Formula : C₉H₉N₃O₄

- Molecular Weight : 223.19 g/mol

- Key Differences: Shorter acyl chain (acetyl vs. hexanoyl), reducing lipophilicity. Higher solubility in polar solvents due to smaller size and lower molecular weight. The acetyl group may decrease metabolic stability compared to the hexanoyl chain in biological systems .

N'-(2-Hydroxybenzylidene)-2-phenylacetohydrazide (CAS 54009-60-8)

- Molecular Formula : C₁₅H₁₄N₂O₂

- Molecular Weight : 254.28 g/mol

- Key Differences: Incorporates a benzylidene group (Schiff base) instead of nitro substitution. The hydroxybenzylidene moiety enables hydrogen bonding and π-π stacking, enhancing crystallinity.

N'-(2,2-Dichloroacetyl)benzohydrazide

- Molecular Formula : C₉H₈Cl₂N₂O₂

- Molecular Weight : 261.08 g/mol

- Key Differences: Dichloroacetyl group increases electrophilicity, making it more reactive in nucleophilic substitutions. Chlorine substituents enhance oxidative stability but may introduce toxicity concerns. Lower hydrophobicity compared to hexanoyl derivatives .

N'-(2-Chloroacetyl)-4-cyanobenzohydrazide (CAS 1052539-57-7)

- Molecular Formula : C₁₀H₉ClN₄O₂

- Molecular Weight : 252.66 g/mol

- Key Differences: Cyano group at the 4-position creates a strong electron-deficient aromatic system. Chloroacetyl group balances reactivity and stability, intermediate between acetyl and dichloroacetyl derivatives. Polar cyan group improves solubility in aprotic solvents .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) | Solubility Profile |

|---|---|---|---|---|

| N'-Hexanoyl-2-nitrobenzohydrazide | 279.3 | ~2.8 | 150–160 (estimated) | Low in water, high in DMSO |

| N'-Acetyl-2-nitrobenzohydrazide | 223.19 | ~1.2 | 180–190 | Moderate in methanol |

| N'-(2-Hydroxybenzylidene)-2-phenylacetohydrazide | 254.28 | ~2.5 | 220–230 | Low in water, high in chloroform |

| N'-(2,2-Dichloroacetyl)benzohydrazide | 261.08 | ~1.8 | 170–180 | High in acetone |

Notes:

- The hexanoyl chain in this compound significantly increases LogP, favoring membrane permeability in biological systems.

- Nitro groups generally reduce melting points compared to hydroxybenzylidene derivatives due to weaker intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.